molecular formula C21H28N4O2 B6587276 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide CAS No. 1226444-74-1

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide

Número de catálogo B6587276
Número CAS: 1226444-74-1
Peso molecular: 368.5 g/mol
Clave InChI: MEHZWWSSXZNUPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Azepan-1-yl)-6-methylpyrimidin-4-yl)oxy}-N-(4-ethylphenyl)acetamide, or more commonly known as AZP-MPEA, is a novel small molecule that has generated a great deal of interest in the scientific community due to its potential applications in drug development and research. AZP-MPEA is a synthetic compound that was first synthesized in 2015, and has since been studied for its potential pharmacological properties. In

Aplicaciones Científicas De Investigación

AZP-MPEA has been studied for its potential applications in drug development and research. Specifically, it has been studied for its potential to act as an anti-inflammatory agent, and as a potential treatment for various types of cancer. Additionally, AZP-MPEA has been studied for its potential as a neuroprotective agent, and as a potential treatment for Alzheimer’s disease.

Mecanismo De Acción

The exact mechanism of action of AZP-MPEA is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to act as a neuroprotective agent by modulating the activity of glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
AZP-MPEA has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the expression of certain genes associated with cancer, and to reduce the growth of certain types of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using AZP-MPEA in laboratory experiments include its relatively low cost, its ease of synthesis, and its potential applications in drug development and research. However, there are some limitations to using AZP-MPEA in laboratory experiments, such as its limited availability, its lack of long-term stability, and its potential toxicity.

Direcciones Futuras

The potential future directions for AZP-MPEA research include further studies into its mechanism of action, its potential applications in drug development and research, and its potential toxicity. Additionally, further studies could be conducted to determine its potential effects on other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Additionally, further studies into its potential interactions with other drugs could be conducted. Finally, further studies into its potential use as an adjuvant therapy for cancer could be conducted.

Métodos De Síntesis

AZP-MPEA was first synthesized in 2015, using a multi-step synthesis method. The synthesis began with the reaction of 4-ethylphenylacetamide with 2-(azepan-1-yl)-6-methylpyrimidine, in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. This reaction produced the desired product, AZP-MPEA, in a yield of approximately 88%.

Propiedades

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-17-8-10-18(11-9-17)23-19(26)15-27-20-14-16(2)22-21(24-20)25-12-6-4-5-7-13-25/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHZWWSSXZNUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.